In-Depth Technical Guide: tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
In-Depth Technical Guide: tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
CAS Number: 320581-09-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, a key building block in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, also known as N-Boc-2,2-dimethyl-1,2-diaminoethane, is a diamine derivative protected with a tert-butyloxycarbonyl (Boc) group. This strategic protection allows for selective functionalization of the primary amine, making it a valuable intermediate in multi-step organic synthesis.
A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 320581-09-7 | [1][2][3][4] |
| Molecular Formula | C₉H₂₀N₂O₂ | [1][3] |
| Molecular Weight | 188.27 g/mol | [3] |
| Purity | Typically ≥95% | [3] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [1] |
Synthesis
General Experimental Protocol for Mono-Boc Protection of a Diamine:
A facile route for the mono-Boc protection of symmetrical and unsymmetrical diamines involves the sequential addition of one equivalent of hydrochloric acid (HCl) followed by one equivalent of di-tert-butyl dicarbonate ((BOC)₂O) and subsequent neutralization.[6]
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Step 1: Protonation. The diamine is first treated with one equivalent of HCl. This protonates one of the amino groups, rendering it less nucleophilic and thus less likely to react with the Boc anhydride.
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Step 2: Boc Protection. Di-tert-butyl dicarbonate is then added to the reaction mixture. The remaining free amino group reacts with the Boc anhydride to form the N-Boc protected diamine.
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Step 3: Neutralization and Extraction. The reaction mixture is then neutralized with a base, and the desired mono-protected product is extracted using an organic solvent.
This method offers a high-yield synthesis without the need for extensive chromatographic purification.[6]
A logical workflow for the synthesis is depicted in the following diagram:
Applications in Drug Development
The primary application of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate in drug development is as a bifunctional building block or linker molecule. The presence of a protected primary amine and a free primary amine allows for its directional incorporation into more complex molecular architectures.
Role as a PROTAC Linker
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8][9][10] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[7][9][10]
The diamine structure of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, once deprotected, can serve as a component of the linker that connects the E3 ligase-binding moiety and the target protein-binding moiety. The gem-dimethyl group on the backbone can provide conformational rigidity to the linker, which can be crucial for optimizing the ternary complex formation between the PROTAC, the E3 ligase, and the target protein.
The general structure of a PROTAC and the potential role of this building block are illustrated in the following diagram:
Experimental Protocol for Incorporation into a PROTAC Linker:
The following is a generalized protocol for the incorporation of the deprotected diamine into a PROTAC linker via amide bond formation.
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Step 1: Boc Deprotection. The tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate is treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group, yielding 2-methyl-1,2-propanediamine.
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Step 2: Amide Coupling. The resulting free diamine can then be coupled to a carboxylic acid-functionalized E3 ligase ligand or target protein ligand using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is typically carried out in an anhydrous aprotic solvent like dimethylformamide (DMF).
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Step 3: Further Elaboration. The remaining free amine of the diamine can then be coupled to the other binding moiety to complete the PROTAC synthesis.
Spectroscopic Data
While specific ¹H and ¹³C NMR spectra for tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate were not found in the searched literature, representative spectral data for other tert-butyl carbamates are available and can provide an indication of the expected chemical shifts.[11][12][13]
Expected ¹H NMR Spectral Features:
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A singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protecting group.
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Signals corresponding to the methylene and methyl protons of the propanediamine backbone.
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Broad signals for the amine and carbamate N-H protons.
Expected ¹³C NMR Spectral Features:
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A signal at approximately 80 ppm for the quaternary carbon of the tert-butyl group.
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A signal at approximately 28 ppm for the methyl carbons of the tert-butyl group.
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A signal for the carbamate carbonyl carbon at around 155 ppm.
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Signals for the carbons of the propanediamine backbone.
Conclusion
tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate is a valuable and versatile building block for drug discovery and development. Its strategically protected diamine structure makes it particularly well-suited for the synthesis of complex molecules, including the linkers used in PROTACs. The synthetic methodologies for its preparation are generally straightforward, relying on established procedures for the selective protection of amines. This technical guide provides researchers and scientists with the foundational information necessary to effectively utilize this compound in their research endeavors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. tert-butyl (1-amino-2-methylpropan-2-yl)carbamate - CAS:320581-09-7 - Abovchem [abovchem.com]
- 4. Synthonix, Inc > 320581-09-7 | tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate [synthonix.com]
- 5. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 6. bioorg.org [bioorg.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]
- 12. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
